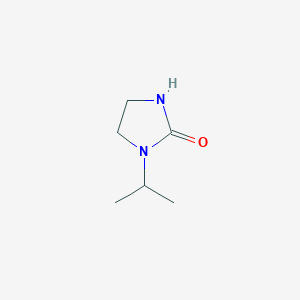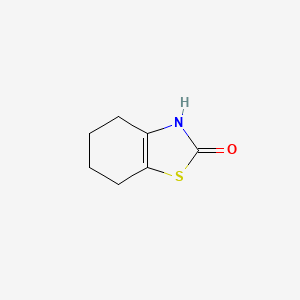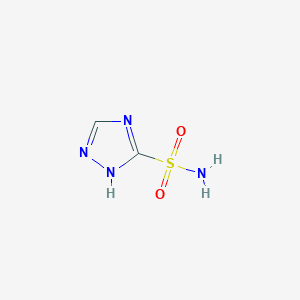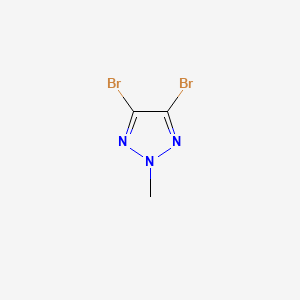![molecular formula C8H8N2O2 B1321486 6-甲基-2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮 CAS No. 20348-10-1](/img/structure/B1321486.png)
6-甲基-2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮
描述
The compound "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one" is a heterocyclic molecule that belongs to the class of oxazine derivatives. These compounds are of significant interest due to their potential biological activities and their use as scaffolds in pharmaceutical chemistry. The papers provided discuss various synthetic methods and structural analyses of related pyrido oxazine derivatives, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrido oxazine derivatives is a topic of considerable interest. Paper describes a one-pot annulation method to prepare pyrido[2,3-b][1,4]oxazin-2-ones, which could be related to the target compound. This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile, featuring a Smiles rearrangement and subsequent cyclization. Similarly, paper outlines a synthesis approach for pyrido[2,3-b][1,4]oxazine derivatives, which may be adapted for the synthesis of the 6-methyl variant by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For instance, paper reports the X-ray structural analysis of a triazine derivative, which could provide a precedent for the analysis of the molecular structure of the target compound. Theoretical studies, such as those described in paper , which investigate intramolecular hydrogen bonding interactions using computational methods, could also be applied to understand the molecular structure of "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one."
Chemical Reactions Analysis
The reactivity of pyrido oxazine derivatives is influenced by their functional groups and the electronic nature of the substituents. Paper discusses the re-aromatization of a related ring system, which could be relevant when considering the chemical reactions of the target compound. The presence of electron-donating or electron-withdrawing groups can significantly affect the reactivity, as indicated in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. For example, the solubility, melting point, and stability can be affected by the substitution pattern on the pyrido oxazine ring. The papers do not directly address the physical properties of "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one," but the synthesis methods and structural analyses provided can offer indirect information on these properties. Paper discusses the one-pot synthesis of related hexahydro derivatives, which might have implications for the physical properties of the target compound due to the similarities in the ring system.
科学研究应用
合成和生物活性化合物开发
6-甲基-2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮及其衍生物在新型药物化合物的合成中具有重要意义。Gim等人(2007)描述了一种合成吡啶并[2,3-b][1,4]噁嗪衍生物的方法,强调了它们作为新药开发支架的潜力。该研究展示了合成这些化合物的可行性,这些化合物对于制备用于药物化学的各种杂环化合物非常有价值(Gyeonghyeon Gim et al., 2007)。
化学合成技术的进展
Cho等人(2003)和Kumar等人(2011)的研究提供了关于一锅法合成吡啶并[2,3-b][1,4]噁嗪-2-酮和六氢-2H-吡啶并[3,2-b][1,4]噁嗪衍生物的见解。这些研究强调了这些合成方法的效率和高产率,这对于为进一步的药物应用生产这些化合物至关重要(Sungmin Cho et al., 2003); (Rakesh Kumar et al., 2011)。
吡啶噁嗪环系统的探索
Sandford等人(2014)和Bastrakov等人(2016)探索了吡啶并[3,2-b][1,4]噁嗪及其苯噁嗪系统的合成,重点放在环化反应和分子内取代过程上。这些研究有助于理解这些化合物的化学行为,这对于它们在药物合成中的应用至关重要(G. Sandford et al., 2014); (M. Bastrakov et al., 2016)。
药物化学潜力
Hermecz(2003)和Slowinski等人(2013)强调了吡啶噁嗪在药物化学中的潜力,讨论了吡啶噁嗪及相关化合物的合成、药理学和应用。这些研究展示了这些化合物在新型治疗剂开发中的相关性(I. Hermecz, 2003); (Franck Slowinski et al., 2013)。
结构和机理研究
Cahill和Crabb(1972)以及Iwayasu等人(2002)提供了关于吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮衍生物的结构和机理方面的见解。这些研究对于理解这些化合物的物理和化学性质至关重要,影响了它们在各个科学领域中的应用(R. Cahill & T. Crabb, 1972); (Norio Iwayasu et al., 2002)。
安全和危害
The safety and hazards associated with “6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” depend on the specific conditions of use. It has been classified as an Eye Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle this compound with appropriate personal protective equipment .
未来方向
属性
IUPAC Name |
6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBARNMXQYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619201 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
CAS RN |
20348-10-1 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)










![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)